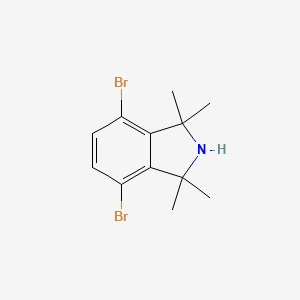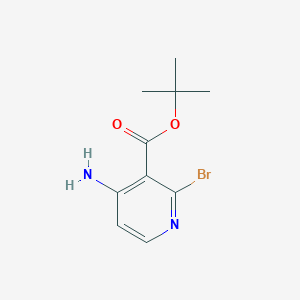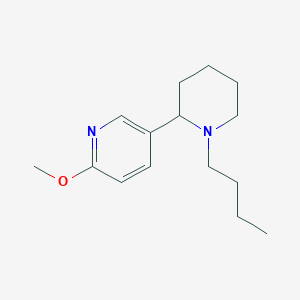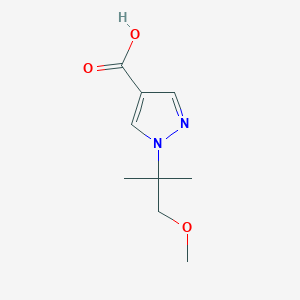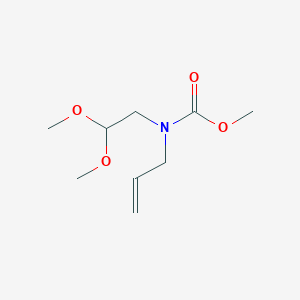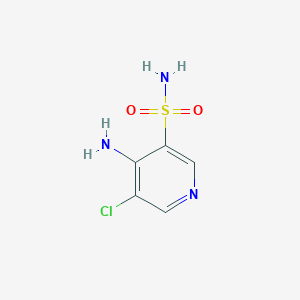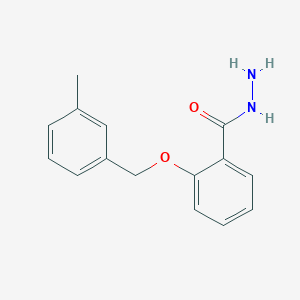
2-((3-Methylbenzyl)oxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Methylbenzyl)oxy)benzohydrazide is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.3 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound is characterized by its benzohydrazide structure, which includes a benzene ring substituted with a hydrazide group and an ether linkage to a 3-methylbenzyl group.
Méthodes De Préparation
The synthesis of 2-((3-Methylbenzyl)oxy)benzohydrazide typically involves the reaction of 3-methylbenzyl alcohol with benzohydrazide under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality .
Analyse Des Réactions Chimiques
2-((3-Methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-((3-Methylbenzyl)oxy)benzohydrazide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((3-Methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-((3-Methylbenzyl)oxy)benzohydrazide can be compared with other benzohydrazide derivatives, such as:
4-((4-Methylbenzyl)oxy)benzohydrazide: Similar structure but with a different substitution pattern on the benzene ring.
N’-(3-Hydroxybenzylidene)-4-((4-Methylbenzyl)oxy)benzohydrazide: Contains an additional hydroxy group and a different substitution pattern.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to their structural differences .
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-[(3-methylphenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-4-6-12(9-11)10-19-14-8-3-2-7-13(14)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18) |
Clé InChI |
XOIDMPKYJOHIKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


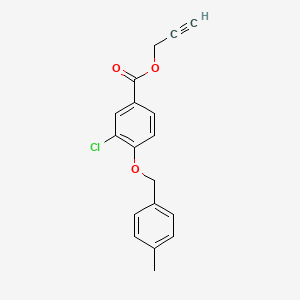
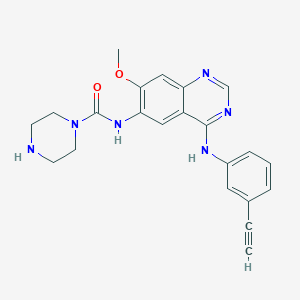
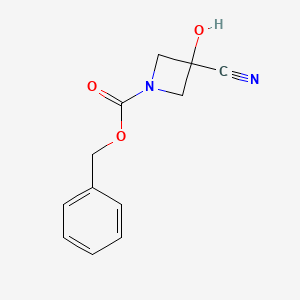
![7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
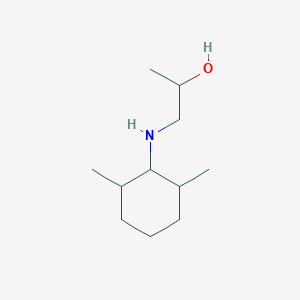
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
